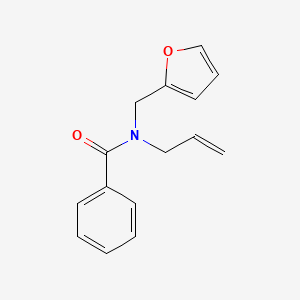
Benzamide, N-(2-furanylmethyl)-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an allyl group, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(furan-2-ylmethyl)benzamide typically involves the reaction of furan-2-ylmethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with allyl bromide to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of N-Allyl-N-(furan-2-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, primary and secondary amines, and various substituted benzamides .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It can be used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism by which N-Allyl-N-(furan-2-ylmethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Allylbenzamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(Furan-2-ylmethyl)benzamide: Lacks the allyl group, which may reduce its potential for certain types of chemical modifications.
N-Allyl-N-(furan-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group, which can affect its chemical and biological properties
Uniqueness
N-Allyl-N-(furan-2-ylmethyl)benzamide is unique due to the combination of the allyl group, furan ring, and benzamide moiety
Biological Activity
Benzamide, N-(2-furanylmethyl)-N-2-propenyl- (CAS No. 65093-09-6), is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The biological activity of benzamides often involves their interaction with various molecular targets within cells. For N-(2-furanylmethyl)-N-2-propenyl-, the proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception.
- Antimicrobial Action : Similar compounds have shown efficacy against various pathogens by disrupting cellular processes.
Biological Activities
Research indicates that benzamide derivatives exhibit a range of biological activities:
- Anticancer Properties : Some studies suggest that benzamide derivatives can inhibit tumor cell growth by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Effects : Compounds similar to N-(2-furanylmethyl)-N-2-propenyl- have demonstrated activity against several bacterial and fungal strains.
- Anti-inflammatory Activity : There is evidence supporting the anti-inflammatory effects of benzamide derivatives through the modulation of inflammatory cytokines.
Case Studies and Experimental Data
A number of studies have investigated the biological activity of benzamide derivatives, including N-(2-furanylmethyl)-N-2-propenyl-. Below are some summarized findings:
Comparative Analysis
The biological activities of benzamide derivatives can be compared with other similar compounds:
| Compound | Activity Type | Efficacy |
|---|---|---|
| Sulpiride | Antipsychotic | Effective at low doses with minimal side effects |
| Amisulpiride | Antidepressant | Shows significant improvement in mood disorders |
| N-(2-furanylmethyl)-N-2-propenyl- | Antimicrobial & Anticancer | Promising results but requires further exploration |
Properties
CAS No. |
65093-09-6 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-10-16(12-14-9-6-11-18-14)15(17)13-7-4-3-5-8-13/h2-9,11H,1,10,12H2 |
InChI Key |
TVNUMHDBCAMFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CO1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















